molecular formula C7H4I2N2 B1604297 3,4-Diiodo-1H-indazole CAS No. 885518-66-1

3,4-Diiodo-1H-indazole

Cat. No. B1604297
M. Wt: 369.93 g/mol
InChI Key: CDWSPWAKOJNCTH-UHFFFAOYSA-N
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Description

3,4-Diiodo-1H-indazole is a chemical compound with the molecular formula C7H4I2N2 . It is a type of indazole, which is a bicyclic compound made up of a benzene ring and a pyrazole ring . Indazoles are important heterocycles in drug molecules and can display a wide range of biological activities .


Synthesis Analysis

Indazole derivatives can be synthesized through various methods. Some strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . Another method involves the selective electrochemical synthesis of 1H-indazoles .


Molecular Structure Analysis

Indazoles usually contain two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-indazole form is more thermodynamically stable than the 2H-indazole, making it the predominant tautomer .


Chemical Reactions Analysis

The tautomerism in indazoles greatly influences their synthesis, reactivity, and even their biological properties . For instance, a Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation has been described .


Physical And Chemical Properties Analysis

The CAS Number for 3,4-Diiodo-1H-indazole is 885518-66-1, and its molecular weight is 369.93 .

Scientific Research Applications

Heterocyclic Chemistry and Drug Development

3,4-Diiodo-1H-indazole is a compound of interest within the broader context of heterocyclic chemistry, a field critical for the development of new drugs due to the unique properties and diverse biological activities these compounds offer. The synthesis and investigation of indazole derivatives, including those substituted with iodine atoms, are central to discovering new therapeutic agents.

  • Indazole Derivatives in Drug Discovery : Indazoles, including 3,4-Diiodo-1H-indazole, are nitrogen-containing heterocyclic moieties that form the backbone of many pharmacologically active compounds. These derivatives have been extensively studied for their wide variety of biological activities, driving interest in their development as novel therapeutic agents. Derivatives of indazole have shown promising anticancer and anti-inflammatory activity, among other potential therapeutic applications (Denya, Malan, & Joubert, 2018).

Synthesis and Chemical Properties

The synthesis of indazole derivatives, including 3,4-Diiodo-1H-indazole, involves various strategies aimed at enhancing the compound's chemical properties for medicinal applications.

  • Synthetic Approaches : Innovative synthetic routes for indazole derivatives, including 3,4-Diiodo-1H-indazole, focus on creating compounds with enhanced biological activities. Transition-metal-catalyzed C–H activation/annulation sequences are prominent methods for constructing functionalized indazole derivatives, offering improved pharmacological profiles and structural complexity. These methods have facilitated the one-step synthesis of various functionalized indazole derivatives, demonstrating the compound's significance in drug discovery (Shiri, Roosta, Dehaen, & Amani, 2022).

Pharmacological Importance

The pharmacological significance of 3,4-Diiodo-1H-indazole derivatives is highlighted by their inclusion in the development of new drugs aimed at treating diverse diseases, including cancer.

  • Anticancer Applications : Research has identified indazole derivatives as critical scaffolds in the search for new anticancer agents. These compounds, including 3,4-Diiodo-1H-indazole, have been part of hybrid molecules that combine the indazole structure with other pharmacophores to target drug-resistant cancers. This approach has led to the identification of 1,2,3-triazole-containing hybrids with significant anticancer potential, illustrating the versatility and therapeutic value of indazole derivatives (Xu, Zhao, & Liu, 2019).

Safety And Hazards

While specific safety and hazard information for 3,4-Diiodo-1H-indazole is not available in the search results, it’s generally recommended to avoid direct contact with the substance, ensure sufficient ventilation of the area, and not handle it in a confined space .

properties

IUPAC Name

3,4-diiodo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4I2N2/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWSPWAKOJNCTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646277
Record name 3,4-Diiodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Diiodo-1H-indazole

CAS RN

885518-66-1
Record name 3,4-Diiodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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